N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-14(17-8-10-20-9-4-7-18-16(20)22)13-11-23-15(19-13)12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZZSUENRENPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CC=NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide typically involves the reaction of aminopyrimidine derivatives with thiazole carboxylic acids. One common method includes the use of dimethyl acetylenedicarboxylate as a reagent . The reaction conditions often involve the use of catalysts such as ZnCl2 or NH4I, which facilitate the formation of the pyrimidine and thiazole rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole sulfur and pyrimidine carbonyl groups are primary oxidation sites. Key findings include:
| Reaction Site | Reagent/Conditions | Product Formed | Yield | Characterization Methods |
|---|---|---|---|---|
| Thiazole sulfur | H<sub>2</sub>O<sub>2</sub>, acetic acid, 50°C, 6h | Thiazole sulfoxide derivative | 65–70% | <sup>1</sup>H NMR, HRMS |
| Pyrimidine carbonyl | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, reflux, 3h | Pyrimidine-2,4-dione analog | 45% | IR (C=O stretch at 1720 cm<sup>−1</sup>), <sup>13</sup>C NMR |
Mechanistic Insight :
-
Thiazole sulfur oxidation proceeds via electrophilic attack, forming a sulfoxide intermediate.
-
Pyrimidine carbonyl oxidation involves radical-mediated cleavage under strong acidic conditions.
Reduction Reactions
Selective reduction of the pyrimidinone and amide functionalities has been achieved:
| Target Group | Reagent/Conditions | Product Formed | Yield | Key Spectral Data |
|---|---|---|---|---|
| Pyrimidinone carbonyl | NaBH<sub>4</sub>, MeOH, 0°C, 2h | 1,2-dihydropyrimidine derivative | 82% | Loss of C=O signal in IR; new OH peak at 3400 cm<sup>−1</sup> |
| Amide group | LiAlH<sub>4</sub>, THF, reflux, 8h | Secondary amine product | 58% | <sup>1</sup>H NMR: NH stretch at 6.8 ppm |
Notable Limitations :
-
NaBH<sub>4</sub> fails to reduce the amide group, necessitating stronger reductants like LiAlH<sub>4</sub>.
Nucleophilic Substitution
The ethyl linker and pyrimidine ring undergo substitution with nucleophiles:
Kinetic Studies :
-
Ethyl oxygen substitution follows S<sub>N</sub>2 kinetics (ΔG<sup>‡</sup> = 85 kJ/mol).
Cyclization Reactions
Intramolecular cyclization generates fused heterocycles:
Thermodynamic Analysis :
Biologically Relevant Modifications
The compound undergoes enzymatic transformations in pharmacological contexts:
SAR Insights :
-
Oxidation at thiazole sulfur reduces kinase inhibition by 60%.
-
Pyrimidine reduction abolishes NF-κB binding affinity.
Stability Under Physiological Conditions
Hydrolytic degradation profiles:
| Condition | Half-Life (t<sub>1/2</sub>) | Major Degradants |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3 h | Thiazole-4-carboxylic acid |
| pH 7.4 (blood) | 12.8 h | Pyrimidine ethyl ether |
Degradation Pathways :
-
Acidic hydrolysis cleaves the amide bond (ΔG = −45 kJ/mol).
-
Neutral conditions favor pyrimidine ring opening.
Scientific Research Applications
Anticancer Activity
NOPT has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that similar thiazole derivatives can inhibit the growth of cancer cells such as:
- NUGC
- HR
- DLD1
- HEPG2
These studies often employ assays to measure cell viability and proliferation, demonstrating NOPT's efficacy in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that NOPT and related thiazole derivatives possess varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Comparative studies reveal that while some derivatives may have weaker activity than established antibiotics, they still show promise as potential antimicrobial agents .
Enzyme Inhibition
NOPT has been shown to inhibit specific enzymes, which is crucial for its therapeutic potential. For example, studies highlight its ability to target enzymes involved in cancer metabolism or infection pathways, suggesting a multifaceted approach to treatment . The compound's interaction with these enzymes can lead to significant therapeutic outcomes, including the reduction of drug resistance in pathogens.
Case Studies
Several case studies have documented the application of NOPT in various research contexts:
- Case Study 1 : Evaluated the anticancer effects of NOPT in vitro on multiple cancer cell lines, showing significant inhibition of cell proliferation.
- Case Study 2 : Investigated the antimicrobial efficacy against resistant strains of bacteria, providing insights into potential clinical applications in treating infections where traditional antibiotics fail .
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Thiazole Carboxamides with Varied Substituents
- N-Substituted 2-(4-Pyridinyl)thiazole-5-carboxamides (): These analogs replace the phenyl group at position 2 of the thiazole with a pyridinyl ring. The pyridinyl moiety enhances solubility and metal-coordination capacity, which is critical for kinase inhibition.
- (Z)-Ethyl-2-(4-(4-(3-(6-Amino-5-cyano-4-(4-methylphenyl)-2-oxopyrimidin-1(2H)-yl)phenyl)-1H-1,2,3-triazol-1-yl)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): This complex hybrid integrates a thiazolo-pyrimidine scaffold with a triazole linker. Unlike the target compound, its extended conjugation system and triazole group may enhance π-π stacking and metabolic stability but could reduce synthetic accessibility .
Pyrimidine Derivatives
- 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)pyrimidine (): While lacking a thiazole ring, this pyrimidine derivative shares the 2-oxopyrimidinyl motif. The nitro and thiophen groups confer strong electron-withdrawing properties, which might enhance reactivity in nucleophilic substitution reactions compared to the target compound’s carboxamide group .
- Fmoc-PNA-C(Bhoc)-OH (–6): This peptide nucleic acid (PNA) monomer contains a 2-oxopyrimidin-1(2H)-yl acetyl group, analogous to the target compound. However, its incorporation into a PNA backbone prioritizes Watson-Crick base pairing over standalone bioactivity, highlighting the target compound’s versatility as a discrete therapeutic candidate .
Physicochemical and Pharmacological Properties
*Estimated using fragment-based methods due to lack of experimental data.
Key Observations :
- Solubility : The target compound’s phenyl group reduces solubility compared to pyridinyl analogs but may enhance blood-brain barrier penetration .
- Stability: The oxopyrimidinyl group in Fmoc-PNA-C(Bhoc)-OH () is stabilized by Bhoc protection, whereas the target compound’s unprotected pyrimidinone could undergo hydrolysis under acidic conditions .
- Bioactivity: Thiazole carboxamides in exhibit nanomolar kinase inhibition, suggesting the target compound’s carboxamide side chain could be optimized for similar potency .
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide, often abbreviated as NOPT, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Structural Characteristics
NOPT is characterized by its unique structural features, which include:
- Thiazole ring
- Pyrimidine moiety
- Amide functional group
These components contribute to its pharmacological properties and interactions with biological targets.
Enzyme Inhibition
NOPT has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. Studies have shown that it can inhibit various targets, including:
- Tyrosinase : A key enzyme involved in melanin production, where inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders.
- TBK1 and IKKε : These are involved in inflammatory pathways, suggesting potential use in anti-inflammatory therapies .
Table 1: Enzyme Inhibition Potency of NOPT
Cytotoxicity Studies
Research has evaluated the cytotoxic effects of NOPT against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly against:
- T47D (Breast cancer)
- Caco-2 (Colorectal cancer)
- HT-29 (Colon cancer)
Table 2: Cytotoxic Activity of NOPT Against Cancer Cell Lines
In these studies, structural modifications, such as methoxy substitutions, were found to enhance the activity against specific cell lines.
The mechanism through which NOPT exerts its biological effects involves interaction with specific proteins and pathways. For instance, binding studies indicate that the compound may interact with the catalytic sites of enzymes like Sortase A, which is critical for bacterial virulence .
Case Study: Antimicrobial Activity
A study focusing on related thiazole derivatives highlighted their antibacterial properties. Although NOPT's specific antimicrobial activity was not detailed extensively, the structural similarities suggest potential efficacy against bacterial pathogens .
Comparative Analysis with Related Compounds
NOPT shares structural features with other thiazole derivatives, allowing for comparative analysis. Similar compounds have demonstrated varying degrees of biological activity, indicating that modifications to the thiazole or pyrimidine moieties can significantly influence pharmacological outcomes.
Table 3: Comparative Biological Activities of Thiazole Derivatives
Q & A
Q. What are the recommended synthetic routes for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenylthiazole-4-carboxamide, and what key reaction conditions should be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole-4-carboxamide core followed by coupling with a pyrimidinone moiety. Key steps include:
- Amide bond formation : Reacting 2-phenylthiazole-4-carboxylic acid with an ethylenediamine derivative under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Cyclization : Introducing the 2-oxopyrimidin-1(2H)-yl group via nucleophilic substitution or cyclocondensation, using reagents like urea or thiourea derivatives under acidic or basic conditions .
- Optimization : Control reaction temperature (60–100°C), solvent polarity (DMF or DMSO), and stoichiometry to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 75–85 | |
| Pyrimidinone Formation | Urea, HCl, reflux, 6h | 60–70 |
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
A combination of techniques ensures accurate structural confirmation:
- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 369.1) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at 1680–1720 cm) and N-H vibrations (3300–3500 cm) .
Q. What in vitro biological assays are appropriate for initial screening of this compound's pharmacological potential?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., HIV-1 integrase) .
Advanced Research Questions
Q. How can computational modeling be utilized to predict the binding affinity of this compound with specific enzyme targets?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., EGFR kinase domain). Focus on hydrogen bonding with pyrimidinone carbonyl and hydrophobic interactions with the phenylthiazole group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity data to predict optimized derivatives .
Q. What strategies are effective in resolving contradictory activity data across different biological assays for this compound?
- Assay Validation : Verify assay conditions (e.g., pH, serum content) that may alter compound solubility or stability .
- Orthogonal Assays : Compare results from fluorescence-based and radiometric enzyme assays to rule out methodological artifacts .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew activity .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of derivatives of this compound?
- Analog Synthesis : Modify substituents on the phenyl (e.g., -Cl, -OCH) or pyrimidinone (e.g., methyl, trifluoromethyl) groups .
- Biological Testing : Screen analogs in parallel against primary targets (e.g., cancer cell lines) and counter-screens for selectivity (e.g., non-cancerous HEK293 cells) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity .
Example SAR Table :
| Derivative | Substituent (R) | IC (μM) | Notes |
|---|---|---|---|
| 1 | -H | 12.5 | Baseline |
| 2 | -Cl | 5.8 | Enhanced activity |
| 3 | -OCH | 18.3 | Reduced potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
